molecular formula C14H14O5 B12586286 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- CAS No. 649559-22-8

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-

Katalognummer: B12586286
CAS-Nummer: 649559-22-8
Molekulargewicht: 262.26 g/mol
InChI-Schlüssel: IGAMXJFDXOPGSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of a benzopyran core structure with an acetyloxypropoxy substituent at the 7th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- typically involves the reaction of 2H-1-benzopyran-2-one with 3-(acetyloxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • 2H-1-Benzopyran-2-one, 7-methoxy-
  • 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-
  • Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one)

Comparison: Compared to similar compounds, 2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]- is unique due to its specific acetyloxypropoxy substituent. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications. For instance, the presence of the acetyloxy group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Eigenschaften

CAS-Nummer

649559-22-8

Molekularformel

C14H14O5

Molekulargewicht

262.26 g/mol

IUPAC-Name

3-(2-oxochromen-7-yl)oxypropyl acetate

InChI

InChI=1S/C14H14O5/c1-10(15)17-7-2-8-18-12-5-3-11-4-6-14(16)19-13(11)9-12/h3-6,9H,2,7-8H2,1H3

InChI-Schlüssel

IGAMXJFDXOPGSX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCCOC1=CC2=C(C=C1)C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.